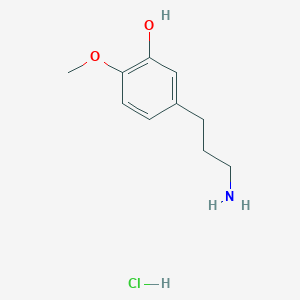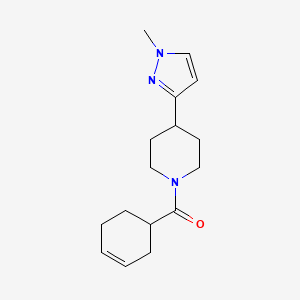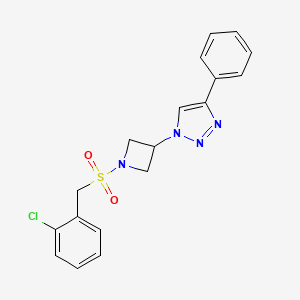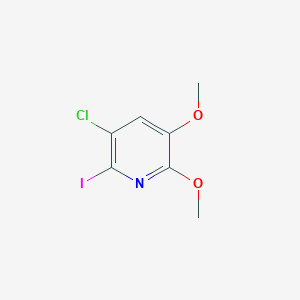
5-(3-Aminopropyl)-2-methoxyphenol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminopropyltriethoxysilane (APTES) is a widely used silicon compound in chemistry for the synthesis of materials . It has been extensively used as a silanization agent for the chemical modification of metal oxide nanoparticle surfaces .
Synthesis Analysis
APTES can act as a functionalizing agent, anchoring metal ions on substrates, as well as a non-conventional reducing agent by heat treatment . This results in a facile synthesis route .
Molecular Structure Analysis
The linear formula for a similar compound, (3-Aminopropyl)trimethoxysilane, is H2N(CH2)3Si(OCH3)3 .
Chemical Reactions Analysis
APTES has been used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . It can also be used for covalent attaching of organic films to metal oxides such as silica and titania .
Physical And Chemical Properties Analysis
APTES has been used to improve the hydrophobic, physical, and mechanical properties of pure polyurethane and the composite type (nano, micro, and hybrid) fabricated with the drop casting method .
Scientific Research Applications
Synthesis of Materials
APTES is one of the most important silicon compounds in chemistry for the synthesis of materials . It has been extensively used as a silanization agent for the chemical modification of metal oxide nanoparticle (MONP) surfaces .
Surface Modification
The introduction of amine (NH2) enhances the dispersibility and anti-bacterial property of MONPs . This makes APTES a valuable compound for surface modification of various materials .
Electrochemical Sensors
APTES-MONPs have direct applications in electrochemical sensors . The modified nanoparticles can be used to detect various chemical substances with high sensitivity .
Catalysts
APTES-MONPs are also used as catalysts . The modified nanoparticles can accelerate various chemical reactions, making them useful in industrial applications .
Pickering Emulsions
APTES-MONPs can be used to create Pickering emulsions . These are emulsions that are stabilized by solid particles, which adsorb onto the interface between the two phases .
Biomedical Applications
APTES modification provides a linkage for numerous organic, inorganic, or biochemical attachments that are essential to drug delivery, contaminants removal, catalyst immobilization, and medical imaging .
Affinity Chromatography
APTES is useful in the formation of aminopropyl derivative of glass . It acts as an adsorbent for affinity chromatography , a method of separating biochemical mixtures based on a highly specific interaction.
Cell Cultures
APTES-functionalized surfaces have been shown to be nontoxic to embryonic rat cardiomyocytes in vitro . This suggests potential applications in cell culture and tissue engineering .
Mechanism of Action
Target of Action
Similar compounds such as 3-aminopropyltriethoxysilane (aptes) are frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . They can also be used for covalent attaching of organic films to metal oxides such as silica and titania .
Mode of Action
Similar compounds like aptes can be used for covalent attaching of organic films to metal oxides such as silica and titania . This suggests that the compound might interact with its targets through covalent bonding, leading to changes in the properties of the target surfaces.
Biochemical Pathways
Similar compounds like aptes are known to be involved in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . This suggests that the compound might affect pathways related to surface functionalization and bonding.
Pharmacokinetics
Similar compounds like magnetic iron oxide nanoparticles have been studied for their pharmacokinetics . These studies suggest that factors such as the size and charge of the nanoparticles, the nature of the polymers and any molecules attached to their surface, among others, can influence their pharmacokinetics .
Result of Action
Similar compounds like aptes have been shown to be non-toxic to embryonic rat cardiomyocytes in vitro . This suggests that the compound might have a non-toxic effect on certain cell types.
Action Environment
Similar compounds like aptes are known to be used in a variety of environments, including in the presence of oxygen plasma . This suggests that the compound might be stable and effective in a variety of environmental conditions.
Safety and Hazards
While specific safety data for “5-(3-Aminopropyl)-2-methoxyphenol;hydrochloride” is not available, it’s important to note that APTES is a toxic compound with an MSDS health hazard score of 3 . APTES fumes are destructive to the mucous membranes and the upper respiratory tract, and should be used in a fume hood with gloves .
Future Directions
properties
IUPAC Name |
5-(3-aminopropyl)-2-methoxyphenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-13-10-5-4-8(3-2-6-11)7-9(10)12;/h4-5,7,12H,2-3,6,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDRSEGSFYGZHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCCN)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Aminopropyl)-2-methoxyphenol;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-aminobicyclo[3.3.1]nonan-9-yl}-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2803743.png)
![N-[2-[[1-(4-Chlorophenyl)cyclobutyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2803745.png)
![4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2803746.png)
![N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2803750.png)


![(E)-1-((1-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2803756.png)
![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone oxalate](/img/structure/B2803758.png)
![1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine](/img/structure/B2803760.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2803762.png)

![N-(3-chlorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2803765.png)